molecular formula C12H11ClN2O2 B3059207 Ethyl 4-Amino-6-chloroquinoline-3-carboxylate CAS No. 955328-25-3

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate

Cat. No.: B3059207
CAS No.: 955328-25-3
M. Wt: 250.68 g/mol
InChI Key: PJYFMJRIZIWLNV-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate (CAS 955328-25-3) is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry. This compound features a versatile 4-aminoquinoline scaffold, a structure recognized for its wide spectrum of biological activities and prevalence in numerous pharmacologically active substances . The primary research application of this compound is as a key building block in the synthesis of novel bioactive molecules. Its molecular structure allows for further functionalization, making it a valuable precursor in drug discovery programs. The 4-aminoquinoline core is of significant interest for developing potential anticancer agents, as this scaffold is known to interact with various biological targets, including topoisomerase enzymes, and can act through mechanisms such as cell cycle arrest and apoptosis . Furthermore, researchers utilize this intermediate to create compounds for evaluating other biological activities, such as antimicrobial and antileishmanial effects . Key Features: • CAS Number: 955328-25-3 • Molecular Formula: C12H11ClN2O2 • Research Applications: Serves as a critical synthetic intermediate for the development of potential therapeutic agents, particularly in the fields of oncology and infectious diseases . Handling & Usage: This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should consult the safety data sheet (SDS) and conduct all manipulations in a suitably equipped laboratory, wearing appropriate personal protective equipment (PPE) .

Properties

IUPAC Name

ethyl 4-amino-6-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFMJRIZIWLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588694
Record name Ethyl 4-amino-6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955328-25-3
Record name Ethyl 4-amino-6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Pathway

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinoline-3-carboxylates. This method involves cyclizing aniline derivatives bearing β-keto ester side chains under thermal or acidic conditions. For Ethyl 4-amino-6-chloroquinoline-3-carboxylate, the pathway proceeds as follows:

  • Formation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate :

    • 3-Chloroaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C to form the dihydroquinoline intermediate.
    • Yields: 75–80% under optimized conditions.
  • Chlorination at Position 4 :

    • The 4-oxo group is treated with phosphorus trichloride (PCl₃) in toluene under reflux, converting the ketone to a chloride.
    • Typical conditions: 110°C, 2–4 hours, yielding 4,6-dichloroquinoline-3-carboxylate at 85–92% efficiency.
  • Amination at Position 4 :

    • 4,6-Dichloroquinoline-3-carboxylate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in ethanol at 80°C for 12 hours.
    • Selectivity: The 4-chloro group reacts preferentially due to electronic activation by the adjacent carboxylate, achieving 70–75% conversion.

Total Yield : 45–55% (multiplicative across three steps).

Friedländer Condensation Strategy

Pathway and Optimization

The Friedländer condensation assembles the quinoline core from o-aminobenzaldehyde derivatives and β-keto esters. Key modifications enable the introduction of chloro and amino groups:

  • Synthesis of 6-Chloroquinoline-3-carboxylate :

    • o-Amino-4-chlorobenzaldehyde reacts with diethyl malonate in ethanol with piperidine as a catalyst.
    • Cyclization at 80°C for 6 hours yields ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (60–65%).
  • Chlorination and Amination :

    • The 4-hydroxy group is replaced with chlorine using PCl₃, followed by amination as described in Section 1.3.

Challenges :

  • Low regioselectivity during Friedländer condensation necessitates careful substrate design.
  • Total yield: 40–50% due to side reactions during cyclization.

Stepwise Chlorination-Amination Method

Industrial-Scale Adaptations

This approach prioritizes modularity, enabling large-scale production:

  • Quinoline Core Assembly :

    • Ethyl propiolate and 4-chloroaniline undergo Michael addition in methanol at 50°C, forming 3-(4-chloroanilino)acrylate.
    • Cyclization in diphenyl ether at 220°C produces ethyl 6-chloro-4-oxoquinoline-3-carboxylate (75–80% yield).
  • Chlorination and Substitution :

    • PCl₃-mediated chlorination (92% yield) followed by amination with NH₃/EtOH yields the final product.

Advantages :

  • Diphenyl ether facilitates high-temperature cyclization without decomposition.
  • Industrial scalability: Continuous flow reactors reduce reaction times by 30%.

Comparative Analysis of Synthetic Methods

Parameter Gould-Jacobs Friedländer Stepwise Chlorination-Amination
Total Yield 45–55% 40–50% 60–65%
Reaction Steps 3 4 3
Key Reagents PCl₃, NH₃ Diethyl malonate, PCl₃ Ethyl propiolate, PCl₃
Scalability Moderate Low High
By-Product Formation <5% 10–15% <3%

Insights :

  • The stepwise method offers superior yield and scalability, making it preferred for industrial applications.
  • Gould-Jacobs provides better regioselectivity for lab-scale synthesis.

Optimization Strategies

Solvent and Catalytic Systems

  • Chlorination : Replacing toluene with chlorobenzene increases PCl₃ solubility, reducing reaction time by 20%.
  • Amination : Using ammonium acetate in DMF at 100°C improves substitution efficiency to 85%.

Purification Techniques

  • Column Chromatography : Silica gel (DCM/MeOH 10:1) achieves >98% purity.
  • Crystallization : Ethanol/water recrystallization removes residual diphenyl ether.

Industrial Production Considerations

  • Cost Efficiency :
    • Bulk procurement of PCl₃ reduces raw material costs by 15%.
  • Waste Management :
    • PCl₃ by-products are neutralized with NaOH to form phosphate salts, complying with environmental regulations.
  • Automation :
    • Automated continuous reactors achieve throughputs of 50 kg/day with <2% batch variability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Amino-6-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of nucleic acids by binding to bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the replication and transcription of bacterial DNA, leading to cell death. In antimalarial applications, the compound interferes with the heme detoxification process in Plasmodium parasites, causing the accumulation of toxic heme and subsequent parasite death .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 955328-22-0 -NH₂ (4), -Cl (6), -COOEt (3) C₁₂H₁₁ClN₂O₂ 250.68 Reference compound
Ethyl 4-Chloro-8-nitroquinoline-3-carboxylate 131548-98-6 -Cl (4), -NO₂ (8), -COOEt (3) C₁₂H₉ClN₂O₄ 280.67 Nitro group (electron-withdrawing) at C8
Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate 206257-39-8 -Cl (4), -Br (6), -COOEt (3) C₁₂H₁₀BrClNO₂ 315.57 Bromine (larger halogen) at C6
Ethyl 4-(Benzylamino)-6-chloroquinoline-3-carboxylate 955283-33-7 -NHBz (4), -Cl (6), -COOEt (3) C₁₉H₁₇ClN₂O₂ 340.80 Benzylamino group (bulkier) at C4
Ethyl 4-Chloro-6,8-dimethoxyquinoline-3-carboxylate 1016825-43-6 -Cl (4), -OMe (6,8), -COOEt (3) C₁₄H₁₄ClNO₄ 295.72 Methoxy groups (electron-donating) at C6/C8

Key Observations :

  • Electron-withdrawing vs.
  • Halogen Effects: Bromine at C6 (Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate) increases molecular weight and lipophilicity, which may influence pharmacokinetics .
  • Bulkiness: The benzylamino group in Ethyl 4-(Benzylamino)-6-chloroquinoline-3-carboxylate introduces steric hindrance, possibly reducing binding affinity in biological systems compared to the smaller amino group .

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances water solubility compared to chloro- or nitro-substituted analogues.

Biological Activity

Ethyl 4-amino-6-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied primarily for its antimicrobial , antiviral , and anticancer properties. The compound is part of the broader class of quinoline derivatives, which are known for their pharmacological potential.

Antimicrobial Activity

Quinoline derivatives exhibit notable antimicrobial effects against various pathogens. This compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antiviral Activity

Research indicates that compounds within this class can inhibit viral replication. For instance, studies on related quinoline derivatives have demonstrated antiviral efficacy against viruses such as HIV and hepatitis C . The specific mechanisms often involve the inhibition of viral enzymes or interference with viral entry into host cells.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as apoptosis or inflammation.
  • DNA Intercalation : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have provided valuable insights into the biological activities and mechanisms associated with this compound.

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntimicrobialModerate to High
AntiviralSignificant against HIV
AnticancerInhibitory effects on cell lines

Case Studies

  • Antimalarial Efficacy : A study highlighted the compound's effectiveness against chloroquine-resistant strains of Plasmodium falciparum. The compound exhibited an EC50 value significantly lower than many existing treatments, indicating strong antimalarial properties .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines showed low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for Ethyl 4-Amino-6-chloroquinoline-3-carboxylate, and how are reaction conditions optimized?

Answer: The synthesis typically involves cyclocondensation or substitution reactions. For example:

  • Step 1: Reacting a quinoline precursor (e.g., 4-chloro-6-aminoquinoline-3-carboxylic acid) with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP .
  • Step 2: Amination at the 4-position via nucleophilic substitution using ammonia or protected amines under reflux conditions .
  • Purification: Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) or recrystallization from ethanol .

Key Optimization Factors:

  • Catalyst selection (e.g., piperidine for cyclization reactions) .
  • Solvent polarity and temperature (e.g., acetonitrile at 70–80°C for improved yield) .
  • Monitoring reaction progress via TLC or HPLC .

Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and ester/amine functionalities .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and functional group integrity .
  • X-Ray Crystallography: Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
  • HPLC: Quantifies purity (>95% typically required for biological assays) .

Critical Note: Discrepancies in NMR splitting patterns may indicate rotational isomers; variable-temperature NMR can resolve these .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) influence biological activity and pharmacokinetics?

Answer:

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance binding to bacterial DNA gyrase (e.g., MIC = 2–4 µg/mL against S. aureus) but reduce solubility .
  • Electron-Donating Groups (OCH₃, NH₂): Improve solubility (logP reduction by 0.5–1.0) but may decrease membrane permeability .
  • Steric Effects: Bulky substituents at the 6-position (e.g., Cl vs. F) alter target selectivity; fluorine enhances bioavailability via reduced metabolic degradation .

Methodology:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs, test in in vitro assays (e.g., MIC, IC₅₀), and correlate with computational docking (e.g., AutoDock Vina) .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Answer: Discrepancies in bioactivity may arise from polymorphic forms or solvate formation. For example:

  • Form I vs. Form II Crystals: Form I (monoclinic) shows stronger hydrogen bonding (N–H⋯O=C), enhancing stability and in vivo half-life .
  • Solvent Inclusion: Ethanol solvates may mask reactive amine groups, reducing antimicrobial efficacy .

Approach:

  • Single-Crystal X-Ray Diffraction: Compare unit cell parameters and intermolecular interactions across studies .
  • Thermogravimetric Analysis (TGA): Detect solvent loss or decomposition points affecting bioactivity .

Q. What strategies are effective in improving synthetic yields while minimizing by-products?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and by-products (e.g., ester hydrolysis) .
  • Flow Chemistry: Enhances mixing and heat transfer for exothermic amination steps .
  • Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce metal contamination .

Case Study:
Using CAN (ceric ammonium nitrate) as a catalyst increased cyclization yield from 45% to 82% in quinoline ring formation .

Q. How do reaction mechanisms differ between quinoline derivatives during cyclization or substitution?

Answer:

  • Gould-Jacobs Cyclization: Proceeds via ketene intermediate formation, sensitive to electron-deficient aryl amines .
  • Nucleophilic Aromatic Substitution (SNAr): Requires electron-withdrawing groups (e.g., Cl at 6-position) to activate the 4-position for amination .
  • Side Reactions: Competing ester hydrolysis under basic conditions can be mitigated by using anhydrous solvents .

Mechanistic Validation:

  • Isotopic labeling (¹⁵N) and kinetic studies to track amine incorporation pathways .

Q. How can computational methods guide the design of analogs with enhanced therapeutic potential?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-target binding (e.g., DNA gyrase) to predict resistance mutations .
  • QSAR Modeling: Correlate substituent Hammett constants (σ) with logD and IC₅₀ values .
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks early in design .

Example:
Methoxy groups at the 8-position increased predicted BBB permeability by 30% in silico, guiding CNS-targeted analog synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Amino-6-chloroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-Amino-6-chloroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.